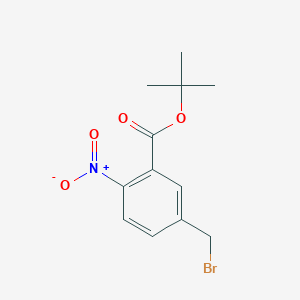

tert-Butyl 5-(bromomethyl)-2-nitrobenzoate

Description

Structural Context within Benzoic Acid Derivatives and Nitroaromatic Compounds

Tert-Butyl 5-(bromomethyl)-2-nitrobenzoate is a polysubstituted benzene (B151609) ring, featuring three key functional groups that dictate its reactivity: a tert-butyl ester, a bromomethyl group, and a nitro group.

Benzoic Acid Derivative: The core structure is a benzoic acid ester. The carboxylic acid is protected as a tert-butyl ester, a bulky group known for its stability under a variety of reaction conditions, yet susceptible to cleavage under specific acidic conditions. This feature allows chemists to carry out modifications at other parts of the molecule without affecting the carboxylic acid, which can be deprotected at a later synthetic stage.

Nitroaromatic Compound: The presence of a nitro group (-NO₂) ortho to the ester functionality significantly influences the electronic properties of the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. nih.govscispace.com More importantly, the nitro group itself is a versatile functional handle that can be readily reduced to an amino group (-NH₂), providing a key entry point for building diverse nitrogen-containing structures. frontiersin.org

Benzylic Bromide: The bromomethyl group (-CH₂Br) is a highly reactive site. As a benzylic halide, the carbon-bromine bond is activated towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the straightforward introduction of a wide array of nucleophiles. smolecule.com

This unique combination of a stable protecting group, a modifiable nitro functionality, and a reactive electrophilic center makes this molecule a trifunctional building block with orthogonal reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 88071-92-5 |

| Molecular Formula | C₁₂H₁₄BrNO₄ |

| Molecular Weight | 316.15 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=CC(=C1)CBr)N+[O-] |

| LogP | 3.1 |

Significance as a Versatile Synthetic Intermediate in Organic Chemistry Research

The strategic importance of this compound lies in its capacity to serve as a linchpin in the synthesis of more elaborate molecules. Its functional groups offer a predictable and sequential reaction pathway.

The primary reaction pathway involves the bromomethyl group, which acts as a potent electrophile. It readily reacts with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This allows for the attachment of the benzoate (B1203000) scaffold to other molecular fragments.

Following the modification at the benzylic position, the nitro group can be chemically transformed. A common and powerful transformation is its reduction to an aniline (B41778) derivative. This opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the construction of heterocyclic rings. This two-step process—substitution at the bromomethyl site followed by reduction of the nitro group—is a cornerstone of its synthetic utility.

Overview of Current Research Areas and Methodological Approaches

In Medicinal Chemistry: Compounds featuring the aminobenzoic acid core, accessible from this nitroaromatic precursor, are prevalent in many biologically active molecules. The ability to introduce a specific side chain via the bromomethyl group and then unmask an amino group for further elaboration makes it a valuable tool for generating libraries of compounds for drug discovery. For instance, related structures like methyl 2-(bromomethyl)-3-nitrobenzoate are crucial intermediates in the synthesis of the anticancer drug Lenalidomide (B1683929). chemicalbook.com

In Material Science: The bifunctional nature of this molecule allows it to act as a linker or monomer in the synthesis of novel polymers or functional materials. The bromomethyl end can be used for grafting onto polymer backbones or surfaces, while the nitro/amino group can be used to tune the electronic or binding properties of the resulting material.

Methodological approaches involving this intermediate typically exploit standard, well-established organic reactions. The initial step is often a nucleophilic substitution on the benzylic bromide, carried out in the presence of a non-nucleophilic base. Subsequent reduction of the nitro group is commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with chemical reducing agents like tin(II) chloride. Finally, the tert-butyl ester can be removed with acids such as trifluoroacetic acid to reveal the carboxylic acid for further functionalization, such as amide coupling.

Properties

CAS No. |

88071-92-5 |

|---|---|

Molecular Formula |

C12H14BrNO4 |

Molecular Weight |

316.15 g/mol |

IUPAC Name |

tert-butyl 5-(bromomethyl)-2-nitrobenzoate |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)9-6-8(7-13)4-5-10(9)14(16)17/h4-6H,7H2,1-3H3 |

InChI Key |

WVECHABGDGCHOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Tert Butyl 5 Bromomethyl 2 Nitrobenzoate and Analogs

Established Synthetic Routes to Benzylic Bromide Functionality

The conversion of a benzylic methyl group to a bromomethyl group is a pivotal transformation in the synthesis of the target compound and its analogs. This functionality serves as a versatile handle for subsequent nucleophilic substitution reactions.

The most prevalent method for achieving benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. masterorganicchemistry.com This method is highly valued for its selectivity, as it can introduce a bromine atom at the benzylic position while leaving other parts of the molecule, such as the aromatic ring and ester groups, intact. youtube.com

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a small number of bromine radicals upon heating or photochemical irradiation. libretexts.org These bromine radicals then abstract a hydrogen atom from the benzylic methyl group, which is the most favorable position due to the resonance stabilization of the resulting benzylic radical. youtube.comlibretexts.org This benzylic radical then reacts with a molecule of Br₂, which is present in low concentration, to form the benzylic bromide product and another bromine radical, thus propagating the chain. masterorganicchemistry.comyoutube.com The role of NBS is to provide a constant, low concentration of molecular bromine (Br₂) through its reaction with HBr, which is formed as a byproduct. libretexts.org This low concentration of Br₂ is crucial to suppress competing electrophilic addition reactions to the aromatic ring. masterorganicchemistry.com

The synthesis of the related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, provides a well-documented example of this methodology. The precursor, methyl 2-methyl-3-nitrobenzoate, is treated with NBS and a catalytic amount of AIBN in a solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724) under reflux conditions. chemicalbook.comchemicalbook.comgoogle.com

| Starting Material | Reagents | Solvent | Conditions | Product | Ref |

| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), 2,2'-Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride | Reflux, overnight | Methyl 2-(bromomethyl)-3-nitrobenzoate | chemicalbook.comchemicalbook.com |

| Methyl 2-methyl-3-nitrobenzoate | N-Bromosuccinimide (NBS), AIBN | Acetonitrile | 55-60 °C, 12 hrs | Methyl 2-(bromomethyl)-3-nitrobenzoate | google.com |

While NBS is the most common reagent for benzylic bromination, several alternative methods have been developed to address challenges such as over-bromination (formation of dibromomethyl products) or the use of hazardous solvents like CCl₄. scientificupdate.com

One notable alternative is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . This reagent can be used in conjunction with a radical initiator like AIBN in solvents such as acetonitrile. google.com In some cases, DBDMH has been shown to offer better control and selectivity. scientificupdate.com For instance, the synthesis of methyl 2-(bromomethyl)-3-nitrobenzoate can be achieved by reacting methyl 2-methyl-3-nitrobenzoate with DBDMH and AIBN in acetonitrile at elevated temperatures. google.com

Photochemical methods offer another green and efficient alternative. Continuous-flow protocols using NBS have been developed where the radical reaction is initiated by light from a compact fluorescent lamp (CFL), avoiding the need for chemical initiators and allowing for the use of less hazardous solvents like acetonitrile. organic-chemistry.org Other photochemical approaches utilize in situ-generated bromine from sources like NaBrO₃/HBr under irradiation. scientificupdate.com

Other reagents and systems reported for benzylic bromination include:

H₂O₂-HBr : A promising synthetic procedure, although the reagent pair can be aggressive. researchgate.net

Br₂ with light/heat : The classical method, but it lacks the selectivity of NBS and can lead to aromatic ring bromination. It is generally more effective for substrates that are not prone to electrophilic attack.

These alternative methods provide a broader toolkit for chemists to choose from based on substrate reactivity, desired selectivity, and process safety considerations.

Esterification Protocols for tert-Butyl Esters in Benzoate (B1203000) Systems

The tert-butyl ester is a valuable protecting group for carboxylic acids due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions. thieme.de However, the formation of tert-butyl esters, particularly from sterically hindered or electronically deactivated benzoic acids like 5-methyl-2-nitrobenzoic acid, can be challenging due to the steric bulk of the tert-butyl group.

Common methods for the preparation of tert-butyl esters include:

Acid-catalyzed reaction with tert-butanol (B103910) : This is a direct esterification method where the carboxylic acid is heated with an excess of tert-butanol in the presence of a strong acid catalyst like sulfuric acid. smolecule.com

Reaction with isobutylene (B52900) : This method involves treating the carboxylic acid with isobutylene gas under acidic catalysis. This is a highly efficient method as the only byproduct is the product itself.

Use of tert-butylating agents : Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate can be used to install the tert-butyl group under milder conditions, often mediated by a base like 4-dimethylaminopyridine (B28879) (DMAP).

Transesterification : While less common for tert-butyl esters, a methyl or ethyl ester could potentially be converted to the tert-butyl ester via transesterification with potassium tert-butoxide, though this can be complicated by competing reactions.

Nitro Group Introduction and Positional Selectivity in Aromatic Systems

The introduction of the nitro group onto the aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring.

In the synthesis of the precursor for tert-butyl 5-(bromomethyl)-2-nitrobenzoate, the starting material is typically 3-methylbenzoic acid (or its methyl ester). The substituents on this ring are a methyl group (-CH₃) and a carboxylic acid group (-COOH).

The methyl group is an activating, ortho-, para-directing group.

The carboxylic acid group is a deactivating, meta-directing group. wikipedia.orgyoutube.com

When both groups are present, their directing effects are combined. The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The carboxylic acid at position 1 directs to position 5. The positions activated by the methyl group (2 and 6) are sterically hindered by the adjacent carboxylic acid group. Therefore, the nitration is expected to occur primarily at the positions that are electronically favored and sterically accessible. For 3-methylbenzoic acid, nitration with a mixture of concentrated nitric acid and sulfuric acid leads to a mixture of isomers, with the major products being 3-methyl-2-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid. google.com

| Starting Material | Directing Effects | Predicted Major Products |

| 3-Methylbenzoic Acid | -CH₃: ortho, para director | 3-Methyl-2-nitrobenzoic acid |

| -COOH: meta director | 3-Methyl-4-nitrobenzoic acid | |

| 5-Methyl-2-nitrobenzoic acid |

Controlling the reaction conditions, such as temperature and the nature of the nitrating agent (e.g., HNO₃/H₂SO₄ vs. HNO₃/acetic anhydride), is crucial for maximizing the yield of the desired 5-methyl-2-nitrobenzoic acid isomer. researchgate.netrsc.org Low temperatures are generally employed to control the exothermic reaction and minimize the formation of byproducts. wikipedia.org

Development and Optimization of Multi-Step Synthetic Pathways

Nitration : Start with 3-methylbenzoic acid and perform an electrophilic nitration. This step establishes the required nitro- and methyl- substitution pattern. Optimization here involves controlling temperature and reagent stoichiometry to maximize the yield of the desired 5-methyl-2-nitrobenzoic acid isomer and simplify its purification from other isomers. google.com

Esterification : The resulting 5-methyl-2-nitrobenzoic acid is then converted to its tert-butyl ester. Optimization of this step involves selecting the appropriate tert-butylating method (e.g., acid-catalyzed reaction with tert-butanol) and conditions (temperature, reaction time, catalyst loading) to achieve high conversion without causing decomposition or side reactions. thieme.de

Bromination : The final step is the selective radical bromination of the benzylic methyl group of tert-butyl 5-methyl-2-nitrobenzoate using NBS and a radical initiator. Optimization focuses on achieving high mono-bromination selectivity, avoiding the formation of the di-bromo byproduct, and preventing any reactions with the electron-deficient aromatic ring. scientificupdate.com The choice of solvent and the molar ratio of NBS are critical parameters. chemicalbook.comgoogle.com

Each step in this sequence must be carefully monitored, and the intermediate products must be purified to ensure the success of the subsequent transformation. The development of an efficient industrial process would involve optimizing each of these stages to be high-yielding, cost-effective, and scalable.

Comparative Analysis of Synthetic Efficiency and Regioselectivity for Related Isomers

The synthetic strategies for producing regioisomers of bromomethyl nitrobenzoates highlight the profound impact of substituent positioning on reaction pathways and outcomes. A comparison between the synthesis of this compound and its isomers, such as tert-butyl 2-(bromomethyl)-5-nitrobenzoate and methyl 2-(bromomethyl)-3-nitrobenzoate, reveals key differences.

Methyl 2-(bromomethyl)-3-nitrobenzoate : The synthesis of this isomer typically starts from 2-methyl-3-nitrobenzoic acid or its corresponding methyl ester. chemicalbook.comnbinno.com The key challenge here is the initial synthesis of the starting material. Nitration of 2-methylbenzoic acid (o-toluic acid) would be complex, as both the methyl and carboxyl groups would direct the incoming nitro group to different positions. A more common route is the nitration of m-toluic acid, which gives a mixture containing 2-nitro-3-methylbenzoic acid. google.com Once the precursor, methyl 2-methyl-3-nitrobenzoate, is obtained, the final benzylic bromination step is relatively straightforward using standard NBS/AIBN conditions. chemicalbook.comchemicalbook.comgoogle.com

tert-Butyl 2-(bromomethyl)-5-nitrobenzoate : The precursor for this isomer would be tert-butyl 2-methyl-5-nitrobenzoate. This would likely be synthesized starting from 2-methyl-5-nitrobenzoic acid. This starting material can be prepared by the nitration of p-toluic acid (4-methylbenzoic acid), where the ortho, para-directing methyl group and the meta-directing carboxyl group both direct the incoming nitro group to position 3 (relative to the carboxyl group) or 5 (relative to the methyl group), leading to 4-methyl-3-nitrobenzoic acid. Obtaining the 2-methyl-5-nitro isomer is less direct and may require a more complex synthetic route.

The table below provides a comparative overview of the synthetic considerations for the target compound and its isomers.

| Feature | This compound | tert-Butyl 2-(bromomethyl)-5-nitrobenzoate | Methyl 2-(bromomethyl)-3-nitrobenzoate |

| Plausible Starting Material | 3-Methylbenzoic Acid | 4-Methylbenzoic Acid or 2-Methylbenzoic Acid (more complex route) | 3-Methylbenzoic Acid |

| Key Regiochemical Step | Nitration of 3-methylbenzoic acid to obtain the 5-methyl-2-nitro isomer. | Synthesis of the 2-methyl-5-nitrobenzoic acid precursor. | Separation of 2-nitro-3-methylbenzoic acid from other nitration isomers. |

| Esterification | tert-Butylation of a hindered nitrobenzoic acid. | tert-Butylation of a nitrobenzoic acid. | Methylation, generally a high-yielding and straightforward reaction. |

| Benzylic Bromination | Standard radical bromination (e.g., NBS/AIBN). | Standard radical bromination (e.g., NBS/AIBN). | Standard radical bromination (e.g., NBS/AIBN). |

| Primary Challenge | Achieving high regioselectivity in the initial nitration step. | The synthesis and availability of the correctly substituted starting material. | The synthesis and isolation of the 2-methyl-3-nitro precursor. |

Exploration of Chemical Reactivity and Reaction Mechanisms

Reactivity of the Benzylic Bromide Moiety

The bromomethyl group attached to the benzene (B151609) ring is a primary benzylic halide, making it susceptible to a variety of nucleophilic substitution and organometallic coupling reactions. The presence of the ortho-nitro group and the para-tert-butyl ester group influences the reactivity of this benzylic position.

Nucleophilic Displacement Reactions (e.g., Etherification, Amination)

The benzylic bromide in tert-butyl 5-(bromomethyl)-2-nitrobenzoate is an excellent electrophile for nucleophilic substitution reactions. Due to the nature of the primary benzylic carbon, these reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile's strength.

Etherification: In the presence of an alkoxide or phenoxide, this compound can undergo etherification to form the corresponding ether derivatives. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) would be expected to proceed via an S(_N)2 pathway, yielding tert-butyl 5-(methoxymethyl)-2-nitrobenzoate. The general Williamson ether synthesis is a reliable method for preparing a variety of ethers from this compound.

Amination: Similarly, reaction with amines can lead to the formation of the corresponding benzylic amines. Primary and secondary amines are expected to react readily with this compound. For example, treatment with ammonia (B1221849) or a primary amine like methylamine (B109427) would yield the corresponding primary or secondary benzylamine. These reactions are typically carried out in a polar solvent and may require a base to neutralize the hydrobromic acid byproduct.

| Nucleophile | Product | Reaction Type |

| Sodium Methoxide (NaOCH₃) | tert-Butyl 5-(methoxymethyl)-2-nitrobenzoate | Etherification |

| Ammonia (NH₃) | tert-Butyl 5-(aminomethyl)-2-nitrobenzoate | Amination |

| Methylamine (CH₃NH₂) | tert-Butyl 5-((methylamino)methyl)-2-nitrobenzoate | Amination |

Investigation of Solvolytic Pathways and Benzylic Cation Intermediates

Solvolysis reactions involve the nucleophilic substitution where the solvent acts as the nucleophile. The study of solvolysis rates and products can provide valuable insights into the reaction mechanism, particularly the potential formation of a benzylic cation intermediate. For benzylic halides, the stability of the potential carbocation plays a crucial role in determining whether the reaction proceeds through an S(_N)1 or S(_N)2 pathway.

The presence of the electron-withdrawing nitro group ortho to the bromomethyl group is expected to destabilize a developing positive charge at the benzylic position through an inductive effect. This would generally disfavor an S(_N)1 mechanism and promote an S(_N)2 pathway. However, studies on related o-nitrobenzyl systems have shown that the nitro group can also participate intramolecularly, potentially influencing the reaction rate and mechanism.

Organometallic Coupling Reactions and Transformations

The benzylic bromide functionality of this compound allows it to participate in various organometallic cross-coupling reactions, which are powerful tools for carbon-carbon bond formation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the benzylic bromide with an organoboron compound, such as a boronic acid or ester. This reaction would lead to the formation of a new carbon-carbon bond at the benzylic position, providing access to a variety of substituted diarylmethane derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the benzylic bromide with an alkene. This reaction would result in the formation of a substituted alkene, where the benzyl (B1604629) group has been added across the double bond. Nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been shown to be effective, suggesting a similar reactivity for the corresponding bromide.

Sonogashira Coupling: While less common for benzylic halides compared to aryl or vinyl halides, Sonogashira coupling with terminal alkynes could potentially be achieved under specific palladium-copper catalysis conditions. This would result in the formation of a propargyl-benzene derivative.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, ligand, base | Diarylalkane |

| Heck | Alkene | Pd or Ni catalyst, base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | Propargyl-benzene |

Transformations of the Nitro Group

The nitro group in this compound is a versatile functional group that can be transformed into various other functionalities, most notably an amino group, which can then participate in a range of subsequent reactions.

Reductions to Aromatic Amines and Derived Structures

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating group into a strongly activating one.

Several methods can be employed for the reduction of the nitro group in this compound. Common reducing agents include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). A milder and often more selective method involves the use of tin(II) chloride (SnCl₂) in a non-acidic medium, which is known to selectively reduce nitro groups in the presence of other reducible functionalities like esters. strategian.comacsgcipr.org

Upon successful reduction, the product, tert-butyl 2-amino-5-(bromomethyl)benzoate, becomes a valuable intermediate for the synthesis of various heterocyclic compounds and other complex molecules.

| Reducing Agent | Product | Key Features |

| Sn / HCl | tert-Butyl 2-amino-5-(bromomethyl)benzoate hydrochloride | Classic, strong acidic conditions |

| H₂ / Pd-C | tert-Butyl 2-amino-5-(bromomethyl)benzoate | Catalytic, often clean |

| SnCl₂ | tert-Butyl 2-amino-5-(bromomethyl)benzoate | Mild, selective for nitro group |

Participation in Cyclization and Condensation Reactions

The aromatic amine generated from the reduction of the nitro group can participate in a variety of cyclization and condensation reactions, leading to the formation of nitrogen-containing heterocycles. The presence of the adjacent ester and the bromomethyl group provides opportunities for intramolecular reactions.

For instance, the in-situ generated 2-aminobenzyl derivative can undergo intramolecular cyclization. Furthermore, the amino group can react with a suitable carbonyl compound in a condensation reaction, which can be followed by an intramolecular cyclization to form heterocyclic systems. A well-known example is the Friedländer synthesis of quinolines, where a 2-aminobenzaldehyde (B1207257) or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov By analogy, derivatives of the reduced form of this compound could serve as precursors for the synthesis of various fused heterocyclic systems. For example, intramolecular redox cyclization of 2-nitrobenzyl alcohol derivatives has been shown to produce cinnolines. nih.govrsc.org

Chemical Modifications Involving the tert-Butyl Ester

The tert-butyl ester group is known for its stability under neutral and basic conditions, while being susceptible to cleavage under acidic conditions. This characteristic allows for its selective removal in the presence of other ester groups that are more sensitive to basic hydrolysis.

Selective Hydrolysis:

The hydrolysis of the tert-butyl ester of this compound to yield 5-(bromomethyl)-2-nitrobenzoic acid can be selectively achieved under acidic conditions. The stability of the tertiary carbocation intermediate facilitates this reaction. A variety of protic and Lewis acids can be employed for this transformation. The presence of the electron-withdrawing nitro group on the aromatic ring is expected to have a modest influence on the rate of this acid-catalyzed hydrolysis.

Commonly used acidic conditions for the hydrolysis of tert-butyl esters include the use of trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (B109758) (DCM), formic acid, or aqueous solutions of strong mineral acids such as hydrochloric acid or sulfuric acid. acsgcipr.org Milder and more selective methods have also been developed to accommodate sensitive substrates. For instance, the use of solid-supported acids or Lewis acids like zinc bromide can effect the cleavage of tert-butyl esters. researchgate.net

Interactive Data Table: General Conditions for Selective Hydrolysis of tert-Butyl Esters

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90 | General Knowledge |

| Formic Acid | - | Room Temperature | 12 - 24 | High | acsgcipr.org |

| Aqueous HCl | Dioxane | 50 | 2 - 6 | >85 | General Knowledge |

| Zinc Bromide | Dichloromethane (DCM) | Room Temperature | 4 - 24 | 70-95 | researchgate.net |

| Silica Gel | Toluene | Reflux | 1 - 7 | >90 | lookchem.com |

Note: The data in this table represents general conditions for the hydrolysis of tert-butyl esters and may require optimization for this compound.

Transesterification Reactions:

Transesterification of this compound would involve the reaction with an alcohol in the presence of a catalyst to replace the tert-butyl group with a different alkyl or aryl group. This transformation can be challenging due to the steric hindrance of the tert-butyl group. However, both acid- and base-catalyzed methods are known for the transesterification of esters.

For tert-butyl esters, acid-catalyzed transesterification is generally more feasible than base-catalyzed methods, as the latter would require harsh conditions that could lead to side reactions. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, in the presence of an excess of the desired alcohol, can facilitate the exchange. The reaction typically requires elevated temperatures to proceed at a reasonable rate. The equilibrium of the reaction can be shifted towards the product by removing the released tert-butanol (B103910).

The presence of the electron-withdrawing nitro group in this compound could potentially facilitate nucleophilic attack at the carbonyl carbon, which might influence the conditions required for transesterification. Studies on the transesterification of methyl 2-nitroacetate have shown that the electron-withdrawing nature of the nitro group can impact reactivity. sci-hub.se

The primary purpose of the tert-butyl ester in this compound is often to serve as a protecting group for the carboxylic acid functionality. Once the desired chemical modifications on other parts of the molecule are complete, the tert-butyl group is cleaved to reveal the carboxylic acid, 5-(bromomethyl)-2-nitrobenzoic acid. This free carboxylic acid can then be converted into a variety of other derivatives.

The cleavage is most commonly achieved under acidic conditions, as detailed in the selective hydrolysis section. The choice of acid and reaction conditions is often dictated by the presence of other acid-sensitive functional groups in the molecule. For instance, if the molecule contains other protecting groups like Boc or trityl, milder cleavage conditions would be necessary to ensure selectivity. researchgate.net

Once the carboxylic acid is unmasked, it can undergo a wide range of standard derivatization reactions, including:

Amide formation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC).

Esterification: Conversion to other esters by reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.

Acid chloride formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride, which is a versatile intermediate for the synthesis of amides, esters, and other acyl derivatives. organic-chemistry.org

Interactive Data Table: Reagents for the Cleavage of tert-Butyl Esters to Carboxylic Acids

| Reagent | Solvent | Temperature | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | Common and efficient, but harsh. | acsgcipr.org |

| Aqueous Phosphoric Acid | - | Room Temp. | Mild and environmentally benign. | organic-chemistry.org |

| Ytterbium Triflate | Nitromethane | 45-50 °C | Catalytic and selective. | researchgate.net |

| Tris(4-bromophenyl)aminium hexachloroantimonate | Dichloromethane | Room Temp. | Mild, radical-catalyzed cleavage. | organic-chemistry.org |

| Powdered KOH | Tetrahydrofuran (THF) | Room Temp. | A safer alternative to NaH/DMF for benzoates. | organic-chemistry.org |

Note: The conditions presented are general and would require empirical optimization for this compound.

Mechanistic Studies and Kinetic Analysis of Key Reactions

Mechanistic Studies:

The acid-catalyzed cleavage of tert-butyl esters, including that of this compound, proceeds through a well-established AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway is favored due to the ability of the tert-butyl group to form a stable tertiary carbocation.

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen: The ester is first protonated by the acid catalyst, which activates the carbonyl group.

Formation of a stable carbocation: The protonated ester undergoes cleavage of the alkyl-oxygen bond to form the carboxylic acid and a stable tert-butyl carbocation. This step is typically the rate-determining step.

Fate of the carbocation: The tert-butyl carbocation can then be trapped by a nucleophile (such as water to form tert-butanol) or undergo elimination to form isobutylene (B52900).

Kinetic Analysis:

Studies on the hydrolysis of substituted phenyl benzoates have shown that the electronic nature of the substituents on the aromatic ring can influence the reaction rate. rsc.org Electron-withdrawing groups, such as the nitro group in the target molecule, generally increase the electrophilicity of the carbonyl carbon. In the context of the AAL1 mechanism, this electronic effect on the carbonyl carbon is of secondary importance compared to the stability of the departing carbocation.

Kinetic studies on the hydrolysis of tert-butyl formate (B1220265) have provided valuable insights into the pH dependence and activation energies for the hydrolysis of a simple tert-butyl ester. usgs.gov These studies show distinct rate constants for neutral, acid-catalyzed, and base-catalyzed hydrolysis pathways. For this compound, the acid-catalyzed pathway is the most relevant for controlled cleavage. The rate of this reaction would be expected to increase with increasing acid concentration and temperature.

The steric hindrance around the ester functionality, influenced by the ortho-nitro group, could also play a role in the kinetics of the reaction by affecting the approach of the acid catalyst and solvent molecules. However, in the AAL1 mechanism, where the cleavage of the alkyl-oxygen bond is the key step, steric hindrance at the acyl portion of the ester is generally less impactful than for mechanisms involving nucleophilic attack at the carbonyl carbon (such as the AAC2 mechanism common for less hindered esters).

Applications As a Key Intermediate in Complex Molecule Synthesis

Utility in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structure of tert-butyl 5-(bromomethyl)-2-nitrobenzoate suggests its potential as a precursor in the synthesis of pharmaceutical compounds that contain a substituted benzene (B151609) ring. The bromomethyl handle allows for the attachment of various molecular fragments, and the nitro group can be converted to an amino group, a common feature in many active pharmaceutical ingredients (APIs).

Precursor in Lenalidomide (B1683929) Synthesis and Related Analogs

While this compound is a plausible intermediate for creating substituted isoindolinone structures, the most widely documented synthetic pathways for the immunomodulatory drug Lenalidomide utilize a different regioisomer and ester, namely methyl 2-(bromomethyl)-3-nitrobenzoate. In those established syntheses, the bromomethyl group reacts with 3-aminopiperidine-2,6-dione (B110489) to form the core isoindolinone ring system. Subsequent reduction of the nitro group to an amine yields Lenalidomide. A theoretical pathway using this compound would similarly involve the reaction of the bromomethyl group to form a substituted isoindolinone, followed by nitro group reduction.

Contributions to Dronedarone Hydrochloride Pathway Components

The synthesis of the antiarrhythmic agent Dronedarone Hydrochloride involves the construction of a benzofuran (B130515) core. Although direct application of this compound in major Dronedarone synthesis routes is not documented, its functional groups could theoretically contribute to building blocks for related structures. For instance, the bromomethyl group could be used to alkylate a phenol (B47542), a key step in forming the ether linkage present in many benzofuran syntheses.

Role in the Elaboration of Diverse Heterocyclic Systems

The reactivity of this compound makes it a suitable starting material for constructing various heterocyclic rings, which are foundational structures in medicinal chemistry.

Nitrogen-Containing Heterocycles (e.g., Isoindolinones, Triazolo-diazepines)

The synthesis of isoindolinones can be achieved by reacting the electrophilic bromomethyl group of this compound with a primary amine or amide nucleophile, leading to an intramolecular cyclization. The resulting product would be a nitro-substituted isoindolinone, which could be further modified. For the elaboration into more complex systems like triazolo-diazepines, the initial isoindolinone could undergo a series of reactions, including reduction of the nitro group, diazotization, and subsequent annulation with a hydrazine-containing fragment to build the fused triazole and diazepine (B8756704) rings.

Oxygen-Containing Heterocycles (e.g., Benzofurans)

The construction of a benzofuran ring system could potentially be initiated from this compound. A common strategy for benzofuran synthesis is the reaction between a salicylaldehyde (B1680747) or a phenol derivative and a compound containing a leaving group. The bromomethyl group on the benzoate (B1203000) could be used to alkylate the hydroxyl group of a suitably chosen phenol, followed by reactions designed to facilitate intramolecular cyclization to form the furan (B31954) ring fused to the benzene core.

Development of Specialized Reagents and Chemical Probes

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The development of such probes often requires versatile chemical intermediates that can be readily modified. This compound serves as a potential scaffold for such purposes. smolecule.com Its distinct functional groups allow for a modular approach to synthesis:

The bromomethyl group enables covalent attachment to a protein of interest or linkage to other molecular fragments, such as a fluorophore or a biotin (B1667282) tag for visualization and pull-down assays.

The nitro group can be reduced to an amine, which can then be acylated or alkylated to introduce a variety of functional groups designed to modulate binding affinity and selectivity for a target protein.

The tert-butyl ester can be hydrolyzed to a carboxylic acid, providing a handle for improving solubility or for attachment to other moieties.

This synthetic flexibility allows for the systematic modification of the molecule's structure to optimize its properties as a specialized reagent or chemical probe for biological research.

Application in Photo-Cleavable Linker Technologies and Polymer-Supported Synthesis

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group in organic synthesis. Upon irradiation with UV light (typically around 350 nm), the ortho-nitrobenzyl group undergoes an intramolecular rearrangement to form an aci-nitro intermediate, which then cleaves to release the protected functional group and a 2-nitrosobenzaldehyde byproduct.

This compound is an ideal reagent for incorporating this photo-cleavable functionality. The bromomethyl group acts as a reactive handle, allowing the molecule to be covalently attached to other molecules or to a solid support, such as a polymer resin. nih.gov This is achieved via a nucleophilic substitution reaction, where a nucleophile (e.g., an alcohol, amine, or carboxylate on a target molecule or polymer) displaces the bromide.

Once attached, the entire assembly serves as a photo-cleavable linker. This technology is highly valuable in:

Polymer-Supported Synthesis: Reagents or substrates can be tethered to a solid support via the linker. nih.govcam.ac.uk After a series of reactions are performed on the substrate, the final product can be cleanly released from the polymer support by simple irradiation with light, avoiding harsh chemical cleavage conditions that might damage sensitive molecules. cam.ac.uk

"Caged" Compounds: Biologically active molecules can be temporarily inactivated by linking them to the ortho-nitrobenzyl group. The inactive "caged" compound can then be introduced into a biological system, and the active molecule can be released at a specific time and location by exposing the system to a focused beam of light. This provides precise spatiotemporal control over biological processes.

Synthesis of Precursors for Radiolabeling Applications (e.g., Positron Emission Tomography tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with short-lived positron-emitting isotopes, such as Fluorine-18 (¹⁸F, half-life ~110 minutes). researchgate.net The synthesis of these tracers requires precursor molecules that can be rapidly and efficiently labeled with the radionuclide. nih.gov

This compound is a highly suitable precursor for the synthesis of PET tracers for several reasons:

Reactive Site for Radiolabeling: The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions. smolecule.com This allows for the direct and efficient introduction of radionuclides like [¹⁸F]fluoride ion, which is the most commonly used isotope in PET chemistry. The reaction to displace the bromide with [¹⁸F]F⁻ would yield an ¹⁸F-labeled tracer.

Versatile Scaffold: The nitro group provides a site for further chemical modification. It can be reduced to an amine group, which can then be used to couple the molecule to other targeting vectors, such as peptides or antibodies, to create more complex and specific PET imaging agents.

While direct synthesis of a specific, clinically used PET tracer from this exact compound is not widely documented in primary literature, its chemical structure provides all the necessary features of a versatile platform for developing novel PET radiopharmaceuticals. nih.gov

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating tert-Butyl 5-(bromomethyl)-2-nitrobenzoate from reaction mixtures and for assessing its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for the purity assessment of non-volatile or thermally sensitive compounds like this compound. A reversed-phase method would likely be employed, utilizing a nonpolar stationary phase and a polar mobile phase. The presence of the aromatic ring and nitro group provides strong chromophores, making UV detection a suitable and sensitive choice.

Table 1: Predicted HPLC Parameters for Purity Assessment

| Parameter | Predicted Value/Condition | Rationale |

| Column | C18 (Octadecylsilane) | The nonpolar nature of the compound suggests good retention on a C18 stationary phase. |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient | A gradient elution would effectively separate the main compound from more or less polar impurities. |

| Detection | UV at ~254 nm | The nitroaromatic system is expected to have strong UV absorbance at this wavelength. |

| Expected Retention | Moderate | The combination of the polar nitro group and nonpolar tert-butyl and aromatic moieties would result in moderate retention time under typical reversed-phase conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

While the molecular weight of this compound is within the range for GC analysis, its thermal stability could be a limiting factor. The tert-butyl ester and benzylic bromide moieties may be susceptible to degradation at high injector temperatures. However, GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the tert-butyl protons. The aromatic protons would appear as a complex multiplet or distinct doublets and doublet of doublets, with chemical shifts influenced by the electron-withdrawing nitro group and the ester linkage. The bromomethyl group would present as a singlet, and the tert-butyl group would also be a sharp singlet with a large integration value (9H).

¹³C NMR: The carbon NMR spectrum would show unique signals for each carbon atom in a different chemical environment. The carbonyl carbon of the ester would be found significantly downfield. The aromatic carbons would appear in the typical aromatic region, with their shifts influenced by the attached substituents. The carbons of the tert-butyl group and the bromomethyl group would be located in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C(CH₃)₃ | ~1.60 (s, 9H) | ~28.2 |

| C (CH₃)₃ | ~83.0 | |

| CH₂Br | ~4.60 (s, 2H) | ~31.0 |

| C=O | ~164.0 | |

| Aromatic CH | ~7.70 - 8.20 (m, 3H) | ~125.0 - 135.0 |

| Aromatic C-NO₂ | ~149.0 | |

| Aromatic C-COOtBu | ~130.0 | |

| Aromatic C-CH₂Br | ~142.0 |

Mass Spectrometry (MS/HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₁₄BrNO₄. The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. Key fragmentation pathways would likely involve the loss of the tert-butyl group to form a prominent [M-57]⁺ ion, and the loss of the bromine atom.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity | Fragmentation Pathway |

| 315/317 | [M]⁺ | Molecular ion (isotope pattern due to Br) |

| 259/261 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from the tert-butyl ester |

| 236/238 | [M - Br]⁺ | Loss of bromine radical |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Strong absorptions corresponding to the nitro group, the ester carbonyl group, and C-H bonds are expected.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~2980 | C-H (aliphatic) | Stretch from tert-butyl and methyl groups |

| ~1730 | C=O (ester) | Carbonyl stretch |

| ~1530 and ~1350 | N-O (nitro) | Asymmetric and symmetric stretches |

| ~1250 | C-O (ester) | Stretch |

| ~680 | C-Br | Stretch |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Information on the X-ray diffraction crystallography of this compound is not available in the reviewed literature.

Computational and Theoretical Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to understand the three-dimensional arrangement of atoms in a molecule and to identify its stable conformations. For tert-butyl 5-(bromomethyl)-2-nitrobenzoate, conformational analysis is crucial for understanding how its spatial arrangement influences its physical and chemical properties. The presence of rotatable bonds, specifically around the ester group and the bromomethyl group, gives rise to various possible conformers.

Theoretical conformational analysis of this compound would typically involve a systematic search of the potential energy surface. This is often achieved through molecular mechanics calculations followed by higher-level quantum mechanical methods, such as Density Functional Theory (DFT), to refine the energies of the identified conformers.

The primary degrees of freedom determining the conformational landscape of this molecule include the dihedral angles associated with the C-C bond connecting the phenyl ring to the ester group, the C-O bond of the ester, and the C-C bond of the bromomethyl group. The bulky tert-butyl group and the nitro group impose significant steric constraints, influencing the preferred orientations of the substituents on the benzene (B151609) ring.

Key Findings from Theoretical Conformational Analysis:

Planarity of the Benzoate (B1203000) Core: The benzoate core is expected to be largely planar to maximize resonance stabilization.

Orientation of the tert-Butyl Group: The tert-butyl group will adopt a staggered conformation relative to the carbonyl group of the ester to minimize steric hindrance.

Conformation of the Bromomethyl Group: The orientation of the bromomethyl group relative to the benzene ring is critical for its reactivity. Different staggered conformations will have varying energies, with the lowest energy conformer being the most populated at equilibrium.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti-periplanar | 180° | 0.00 | 65 |

| Syn-clinal (+) | +60° | 0.85 | 17.5 |

| Syn-clinal (-) | -60° | 0.85 | 17.5 |

Note: The data presented in this table is illustrative and based on general principles of conformational analysis for similar benzylic bromides. Specific computational studies on this compound are not widely available in published literature.

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity. Methods like Density Functional Theory (DFT) are commonly used to calculate various electronic properties and reactivity descriptors.

For this compound, the electronic properties are significantly influenced by the presence of the electron-withdrawing nitro group and the ester functionality, as well as the reactive bromomethyl group.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering insights into the polarity of bonds and the reactivity of different atomic sites.

Fukui Functions: These descriptors help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Table 2: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: These values are hypothetical and are estimated based on typical results from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory) for structurally related nitroaromatic compounds. They serve as illustrative examples of the kind of data obtained from quantum chemical calculations.

The calculated HOMO-LUMO gap suggests a molecule of moderate kinetic stability. The MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and ester groups, and a positive potential around the hydrogen atoms and the carbon of the bromomethyl group, indicating its susceptibility to nucleophilic attack.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and characterizing the transition states involved. For this compound, several reaction types can be investigated computationally.

Thermal Decomposition:

One important reaction pathway is thermal decomposition. Theoretical studies can predict the initial steps of decomposition, which often involve the cleavage of the weakest bonds. In this molecule, the C-Br bond and the C-NO2 bond are potential sites for initial cleavage. Computational studies on similar nitroaromatic compounds suggest that the cleavage of the C-NO2 bond can be a primary step in thermal decomposition. The activation energy for such a process can be calculated, providing insight into the thermal stability of the compound.

Nucleophilic Substitution:

The bromomethyl group is a key reactive site for nucleophilic substitution reactions. Theoretical calculations can be used to model the reaction pathway of this compound with various nucleophiles. These calculations can help determine whether the reaction proceeds via an SN1 or SN2 mechanism by locating the relevant transition states and intermediates and calculating their energies. The nature of the solvent can also be included in these models to provide a more accurate prediction of the reaction outcome.

Table 3: Calculated Activation Energies for Key Reaction Pathways

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

| C-Br Bond Homolysis | Initial step in radical-mediated reactions | ~55 |

| SN2 reaction with a generic nucleophile (e.g., OH-) | Concerted displacement of bromide | ~20-25 |

| Thermal Decomposition (C-NO2 cleavage) | Initial step in thermal degradation | ~40-45 |

Note: The activation energies presented are illustrative and represent plausible values based on computational studies of analogous reactions. Specific and detailed computational studies on the reaction pathways of this compound are not extensively documented in publicly available scientific literature.

By calculating the potential energy surface for a given reaction, computational chemists can identify the lowest energy path from reactants to products, providing a detailed, step-by-step description of the reaction mechanism. These theoretical predictions can guide experimental work and contribute to a deeper understanding of the chemical behavior of this compound.

Future Perspectives and Innovations in Research on Tert Butyl 5 Bromomethyl 2 Nitrobenzoate

Exploration of Sustainable and Green Synthetic Approaches

The future synthesis of tert-butyl 5-(bromomethyl)-2-nitrobenzoate is increasingly steering towards environmentally benign methodologies that prioritize safety, efficiency, and the reduction of hazardous waste. Key areas of innovation include the adoption of greener solvents, alternative bromination techniques, and biocatalysis.

Traditional benzylic bromination reactions often employ toxic and ozone-depleting solvents like carbon tetrachloride. Future approaches will likely favor greener alternatives such as diethyl carbonate, which has been shown to be an effective medium for microwave-assisted benzyl (B1604629) bromination, leading to faster reaction times and higher yields. The recyclability of such solvents further enhances the sustainability of the process.

Moreover, the development of photocatalytic and enzymatic bromination methods presents a significant leap forward. Photobromination, activated by visible light, offers a safer and more energy-efficient alternative to the use of chemical free-radical initiators. Enzymatic halogenation, utilizing FADH2-dependent halogenases, provides a highly selective and environmentally friendly route for the incorporation of bromine atoms into aromatic compounds. While direct enzymatic synthesis of this compound is yet to be reported, the progress in this field suggests a promising future avenue for its sustainable production.

| Parameter | Traditional Approach (e.g., NBS in CCl4) | Emerging Green Approaches |

|---|---|---|

| Solvent | Carbon tetrachloride (toxic, ozone-depleting) | Diethyl carbonate, Acetonitrile (B52724) (greener alternatives) |

| Energy Source | Conventional heating | Microwave irradiation, Visible light |

| Initiator | Chemical radical initiators (e.g., AIBN) | Photocatalysts, Enzymes |

| Byproducts | Potentially hazardous byproducts | Reduced and less hazardous byproducts |

Discovery of Novel Reactivity Patterns and Catalytic Applications

The functional groups present in this compound offer a playground for discovering novel reactivity patterns, particularly through the lens of modern catalysis. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the benzylic bromide.

Future research is expected to explore the utility of this compound in various cross-coupling reactions. For instance, palladium-catalyzed reactions, which have been successfully applied to other nitroarenes, could be adapted for this compound. This could enable the introduction of a wide range of substituents at the aromatic core, leading to the synthesis of novel and complex molecular architectures. The denitrative cross-coupling of nitroarenes with other molecules is an emerging area that could be extended to this compound, offering a direct route to functionalized products.

Furthermore, the catalytic reduction of the nitro group to an amine is a well-established transformation that opens up a plethora of synthetic possibilities. The resulting aminobenzoate derivative can serve as a precursor for the synthesis of various heterocyclic compounds and other functional molecules. The development of selective and efficient catalytic systems for this reduction in the presence of the reactive bromomethyl group will be a key area of investigation.

Expanding the Scope of Applications in Medicinal Chemistry and Materials Science

The unique structural motifs within this compound make it a valuable building block for the synthesis of new molecules with potential applications in medicinal chemistry and materials science.

In medicinal chemistry, this compound can serve as a key intermediate in the synthesis of biologically active molecules. For example, the structurally related methyl 2-(bromomethyl)-3-nitrobenzoate is a crucial intermediate in the synthesis of the anticancer drug lenalidomide (B1683929). chemicalbook.comgoogle.com By analogy, this compound could be utilized to create novel analogs of existing drugs or entirely new classes of therapeutic agents. The general class of nitrobenzoate derivatives has also shown promise as antifungal and antitubercular agents, suggesting that derivatives of the title compound could be explored for similar activities. rsc.org Its reactive bromomethyl group also makes it suitable for use as a linker to attach to other molecules, for instance, in the development of drug delivery systems or probes for chemical biology.

In the realm of materials science, the nitroaromatic core of the molecule is a well-known component in energetic materials and in the synthesis of dyes and polymers. The ability to functionalize the molecule at the bromomethyl position allows for its incorporation into polymer backbones or as a pendant group, thereby tuning the properties of the resulting materials. Future research could explore the synthesis of novel polymers with tailored thermal, optical, or electronic properties derived from this compound.

| Field | Potential Application | Rationale |

|---|---|---|

| Medicinal Chemistry | Synthesis of drug analogs (e.g., lenalidomide analogs) | Structural similarity to known pharmaceutical intermediates. |

| Medicinal Chemistry | Development of novel antimicrobial agents | Known activity of nitrobenzoate derivatives. |

| Medicinal Chemistry | Linker for drug delivery systems | Reactive bromomethyl group allows for conjugation. |

| Materials Science | Synthesis of functional polymers | Can be incorporated into polymer chains to modify properties. |

| Materials Science | Precursor for energetic materials | Presence of the nitroaromatic moiety. |

Advancements in Automated Synthesis and High-Throughput Screening

The future of chemical synthesis is increasingly intertwined with automation and high-throughput methodologies. These technologies offer the potential to accelerate the discovery of new reactions and the optimization of synthetic routes, as well as the rapid generation of compound libraries for screening purposes.

The synthesis of this compound and its derivatives is well-suited for adaptation to automated flow chemistry platforms. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for potentially hazardous reactions. The continuous nature of flow synthesis also facilitates scalability, making it an attractive approach for the industrial production of this important intermediate.

Furthermore, high-throughput screening (HTS) techniques can be employed to rapidly explore the reactivity of this compound with a large number of nucleophiles or in various catalytic reactions. nih.govdispendix.comresearchgate.net By combining automated synthesis with HTS, researchers can efficiently map out the synthetic utility of this compound and identify optimal conditions for the preparation of a diverse range of derivatives. nih.gov This approach will undoubtedly accelerate the discovery of new molecules with desirable properties for applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 5-(bromomethyl)-2-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via sequential functionalization of a benzoic acid derivative. A common approach involves:

Esterification : Reacting 5-(bromomethyl)-2-nitrobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or DCC) to form the tert-butyl ester .

Nitration : If the nitro group is introduced post-esterification, mixed nitric-sulfuric acid systems are used, with temperature control (<5°C) to avoid side reactions like oxidation of the bromomethyl group .

- Yield Optimization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis. Monitor reaction progress via TLC or HPLC, targeting yields >75% .

Q. How is this compound characterized for structural confirmation?

- Analytical Workflow :

NMR : ¹H/¹³C NMR to confirm ester formation (e.g., tert-butyl protons at δ ~1.3 ppm) and nitro/bromomethyl substitution patterns .

MS : High-resolution mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺).

X-ray Crystallography : Optional for absolute configuration determination, particularly if crystalline derivatives are accessible .

Advanced Research Questions

Q. What competing side reactions occur during the bromomethylation or nitration steps, and how can they be mitigated?

- Key Challenges :

- Bromomethyl Stability : The bromomethyl group is susceptible to nucleophilic substitution (e.g., hydrolysis to hydroxymethyl under humid conditions). Use dry solvents (e.g., DCM) and molecular sieves to suppress degradation .

- Nitration Over-Oxidation : Excessive nitration can oxidize the bromomethyl group to COOH. Control reaction stoichiometry (1:1.1 molar ratio of substrate:HNO₃) and monitor temperature rigorously .

- Byproduct Analysis : LC-MS to identify dimers or oxidized derivatives. Quench reactions rapidly in ice-water to arrest secondary pathways .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of the bromomethyl moiety in cross-coupling reactions?

- Mechanistic Insights :

- The tert-butyl group creates steric hindrance, slowing SN2 reactions at the bromomethyl site. Use polar aprotic solvents (e.g., DMF) and Pd-based catalysts (e.g., Pd(PPh₃)₄) to facilitate Suzuki-Miyaura couplings with aryl boronic acids .

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., methyl esters) via ¹H NMR kinetics. Reported turnover frequencies (TOFs) decrease by ~30% for tert-butyl derivatives .

Q. What are the stability profiles of this compound under varying storage conditions?

- Degradation Pathways :

- Thermal Decomposition : DSC/TGA reveals decomposition onset at ~150°C, releasing NO₂ and tert-butylene gases. Store at –20°C in amber vials to prolong shelf life .

- Light Sensitivity : UV exposure accelerates nitro group reduction. Use light-protected containers and antioxidants (e.g., BHT) in solution phases .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- In Silico Strategies :

DFT Calculations : Optimize molecular geometry (e.g., Gaussian 16) to calculate LUMO distribution, identifying electrophilic sites for nucleophilic attack .

MD Simulations : Model solvation effects in DMSO/THF to predict aggregation tendencies or catalyst-substrate interactions .

- Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How to resolve them?

- Root Causes :

- Purity Variations : Impurities (e.g., residual HNO₃) depress melting points. Recrystallize from ethanol/water (7:3 v/v) and compare DSC curves across batches .

- Polymorphism : Some batches may crystallize in different lattices. Perform PXRD to identify polymorphic forms and standardize recrystallization protocols .

Experimental Design Considerations

Designing a kinetic study to compare bromomethyl vs. nitro group reactivity in substitution reactions

- Protocol :

Substrate Scope : Test this compound against analogs with alternative leaving groups (e.g., Cl, I).

Conditions : Use NaI/acetone for Finkelstein reactions (SN2) and AgNO₃/EtOH for SN1 pathways.

Analysis : Monitor halide release via ion chromatography or conductometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.